1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine
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Overview
Description
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine is a complex organic compound featuring a piperidine ring substituted with sulfonyl groups and an ethylthiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves multi-step organic reactions. One common approach includes the sulfonylation of piperidine derivatives with appropriate sulfonyl chlorides under basic conditions. The ethylthiophenyl group can be introduced via a Friedel-Crafts alkylation reaction, followed by sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethylthiophenyl moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine
- 1-((5-Propylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine
- 1-((5-Butylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine
Uniqueness
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S3/c1-3-10-4-5-12(18-10)20(16,17)13-8-6-11(7-9-13)19(2,14)15/h4-5,11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJUZCJPDAQYHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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